1-Cyclohexylethane-1-thiol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-cyclohexylethanethiol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16S/c1-7(9)8-5-3-2-4-6-8/h7-9H,2-6H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXQYPARNFOKKKR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCCCC1)S | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
65429-65-4 | |
| Record name | 1-cyclohexylethane-1-thiol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
A Gateway to Thiol Chemistry
Thiols, the sulfur analogs of alcohols, are characterized by the presence of a sulfhydryl (-SH) group. This functional group imparts distinct chemical properties, including higher acidity, nucleophilicity, and a greater propensity for oxidation compared to its oxygen counterpart. acs.org The reactivity of the thiol group is central to a vast array of chemical transformations, making it a valuable tool in organic synthesis. sigmaaldrich.com These reactions include the formation of thioethers, disulfides, and thioesters, as well as participation in powerful "click" chemistry reactions like thiol-ene and thiol-yne couplings. rsc.org The chemistry of 1-Cyclohexylethane-1-thiol is a direct extension of these fundamental principles, with its specific reactivity influenced by the steric and electronic nature of the cyclohexyl and ethyl substituents.
Structural Context and Physicochemical Properties
1-Cyclohexylethane-1-thiol, with the chemical formula C8H16S, is a branched-chain cycloalkyl thiol. nih.gov Its structure features a chiral center at the carbon atom bonded to the sulfhydryl group, making it a valuable target for stereoselective synthesis. The cyclohexyl group, a bulky and non-polar moiety, significantly influences the compound's physical and chemical properties.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C8H16S |
| Molecular Weight | 144.28 g/mol |
| IUPAC Name | 1-cyclohexylethanethiol |
| CAS Number | 65429-65-4 |
| SMILES | CC(C1CCCCC1)S |
| Data sourced from PubChem. nih.gov |
The compound is situated within a broader class of cyclohexyl-substituted organosulfur compounds. This family includes simpler structures like cyclohexanethiol (B74751) and more complex derivatives used in various applications, from pharmaceuticals to materials science. acgpubs.org The introduction of a branched alkyl chain, as seen in this compound, offers finer control over the steric environment around the reactive thiol group, a crucial aspect in designing catalysts and functional materials. The study of related compounds, such as those with different substitution patterns on the cyclohexane (B81311) ring, provides a comparative framework for understanding the structure-property relationships within this class of organosulfur molecules. mdpi.com
A Historical Look at Branched Chain Cycloalkyl Thiols
The investigation of thiols dates back to the 19th century, though early research was often hampered by their strong and unpleasant odors. acs.org The development of synthetic methodologies for thiols has been a long-standing area of interest in organic chemistry. ias.ac.in Early methods for the synthesis of simple cycloalkyl thiols, such as cyclohexanethiol (B74751), often involved the reaction of cyclohexene (B86901) with hydrogen sulfide (B99878). acgpubs.org
The synthesis of more complex, branched-chain cycloalkyl thiols like 1-Cyclohexylethane-1-thiol represents a more recent evolution in the field. The development of stereoselective methods for the synthesis of chiral thiols has been a particularly active area of research, driven by the demand for enantiomerically pure compounds in asymmetric catalysis and medicinal chemistry. mdpi.combeilstein-journals.org The ability to control the stereochemistry of the carbon-sulfur bond is crucial for creating molecules with specific biological activities or catalytic properties. The synthesis of this compound from vinylcyclohexane (B147605) is an example of modern synthetic strategies that allow for the construction of such branched structures.
Paving the Way for Advanced Applications
Direct Thiolation Strategies for Stereospecific and Regioselective Synthesis
Direct thiolation methods involve the introduction of a thiol group (-SH) onto a cyclohexyl-based precursor in a single or a few straightforward steps. These strategies are often favored for their efficiency and atom economy.
Addition of Hydrogen Sulfide (B99878) to Unsaturated Cyclohexyl Precursors
One of the primary methods for synthesizing thiols is the addition of hydrogen sulfide (H₂S) across a double bond of an unsaturated cyclohexyl precursor, such as vinylcyclohexane (B147605). kyushu-u.ac.jpacgpubs.org This reaction typically follows Markovnikov's rule, where the hydrogen atom of H₂S adds to the carbon atom with more hydrogen atoms, and the sulfhydryl group (-SH) attaches to the more substituted carbon.
The reaction can be facilitated by the use of catalysts. For instance, the reaction of cyclohexene (B86901) with hydrogen sulfide and carbon disulfide over a cobalt-molybdate on alumina (B75360) catalyst has been shown to produce cyclohexanethiol (B74751). acgpubs.org In a specific example, this compound was synthesized from vinylcyclohexane. kyushu-u.ac.jp The use of carbon disulfide as a promoter can significantly increase the conversion of reactants to the desired thiol product. google.com
Nucleophilic Substitution Reactions with Halogenated Cyclohexyl Derivatives
Nucleophilic substitution reactions provide a versatile route to thiols from halogenated cyclohexyl derivatives. cas.cn In this approach, a halide (such as bromide or chloride) on a cyclohexyl-containing molecule is displaced by a sulfur-containing nucleophile. Common nucleophiles include the hydrosulfide (B80085) anion (-SH) or its equivalents. libretexts.org
For example, the reaction of an alkyl halide with a thiol salt, such as sodium hydrosulfide (NaSH), can yield the corresponding thiol. wikipedia.org Another approach involves the use of thiourea, (NH₂)₂C=S, as the nucleophile, which first forms an alkyl isothiourea salt that is subsequently hydrolyzed to the thiol. libretexts.org This two-step process can help to avoid the formation of sulfide byproducts that can occur when using the hydrosulfide anion directly. libretexts.org Xanthates can also serve as thiol surrogates in nucleophilic substitution reactions with alkyl or aryl halides, offering an odorless alternative to traditional thiol reagents. mdpi.com
The choice of solvent and reaction conditions can influence the outcome of these substitution reactions. The Ph₃P/ICH₂CH₂I system has been shown to promote the nucleophilic substitution of thiols with a variety of nucleophiles, including amines, carboxylates, and phenolates. cas.cn
Advanced Catalytic Approaches Utilizing Heterogeneous Systems for Thiol Formation
Recent advancements in catalysis have led to the development of heterogeneous catalytic systems for thiol synthesis. These catalysts offer advantages such as ease of separation from the reaction mixture and potential for recycling. For instance, a novel method utilizing a heterogeneous cobalt catalyst has been developed for the synthesis of thiols from hydrogen, elemental sulfur, and alkenes. kyushu-u.ac.jp
Metal nanoparticles, such as those made of palladium or ruthenium, have also been employed as catalysts in various organic transformations, including those that could be adapted for thiol synthesis. nih.gov These catalysts are often stabilized by organic ligands and can be used in aqueous media, offering a more environmentally friendly approach. nih.gov
Indirect Synthetic Routes Involving Thiol Precursors and Derivatization
Indirect methods for synthesizing thiols involve the initial formation of a related functional group, which is then converted to the desired thiol. These multi-step sequences can offer greater control over the final product's structure and purity.
Conversion of Cyclohexylethanol Derivatives to Thiol Functions
A common indirect route to thiols is the conversion of the corresponding alcohol. For example, 1-cyclohexylethanol (B74718) can serve as a precursor to this compound. cymitquimica.comsigmaaldrich.comnih.govnist.gov This transformation can be achieved through several methods. One approach involves the activation of the hydroxyl group, for example, by converting it into a good leaving group like a tosylate, followed by nucleophilic substitution with a thiolating agent.
Another method involves treating the alcohol with hydrogen sulfide in the presence of a suitable catalyst. For instance, cyclohexanol (B46403) can be converted to cyclohexanethiol by reaction with hydrogen sulfide over a catalyst blend containing a hydrotreating catalyst and a dehydration catalyst like alumina. acgpubs.org
| Precursor | Reagent(s) | Product | Reference |
| 1-Cyclohexylethanol | PBr₃ | (1-Bromoethyl)cyclohexane | vaia.com |
| Cyclohexanol | H₂S, Catalyst | Cyclohexanethiol | acgpubs.org |
Hydrolysis of Thiolate Esters and Related Intermediates
Thiolate esters, which are sulfur analogs of carboxylate esters, can be hydrolyzed to yield thiols and a carboxylic acid. wikipedia.orgpearson.com This reaction can be catalyzed by either acid or base. pearson.com The hydrolysis of a thioester involves the nucleophilic attack of a water molecule on the carbonyl carbon, leading to the cleavage of the carbon-sulfur bond. pearson.com
Thioesters can be prepared through several routes, including the reaction of an acid chloride with a thiol salt or the condensation of a carboxylic acid and a thiol in the presence of a dehydrating agent. wikipedia.org Once formed, the thioester can be isolated and then hydrolyzed in a separate step to afford the desired thiol. The rate of hydrolysis can be influenced by factors such as pH and the structure of the thioester. nih.govnih.gov
For example, S-acetylmercaptosuccinic anhydride (B1165640) can be hydrolyzed to yield mercaptosuccinic acid. The free energy of hydrolysis for thioesters is significant, indicating that the reaction is thermodynamically favorable. researchgate.net
| Thiolester | Hydrolysis Condition | Products | Reference |
| S-Hippurylthioglycollic acid | Self-catalyzed | Hippuric acid + Thioglycollic acid | nih.gov |
| S-Ethyl monothiolsuccinate | Self-catalyzed | Succinic acid + Ethanethiol | nih.gov |
| Thiol-acrylate oligomers | pH 8.0 phosphate (B84403) buffer | Hydrolyzed ester products | nih.gov |
An in-depth examination of the synthetic pathways for this compound and its related analogues reveals a variety of chemical strategies. These methods range from photochemically-driven reactions to highly selective chiral syntheses and efficient one-pot procedures.
Theoretical and Computational Studies of 1 Cyclohexylethane 1 Thiol
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations are fundamental to predicting the intrinsic properties of a molecule based on the principles of quantum mechanics. These methods solve approximations of the Schrödinger equation to determine the electronic distribution and energy of the molecule.
Density Functional Theory (DFT) is a widely used quantum mechanical method that calculates the electronic structure of a molecule based on its electron density, offering a balance between computational cost and accuracy. mdpi.com For 1-Cyclohexylethane-1-thiol, DFT can be employed to optimize its three-dimensional geometry and predict a range of electronic and reactivity properties.
Key applications include the calculation of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and stability. nih.gov
Furthermore, DFT is used to compute reactivity descriptors that provide insight into how a molecule will interact with other chemical species. nih.govsemanticscholar.org These descriptors, such as chemical potential (µ), hardness (η), and the electrophilicity index (ω), are derived from the HOMO and LUMO energies. nih.govmdpi.com Local reactivity can be assessed using Fukui functions, which identify the specific atoms within the molecule most susceptible to nucleophilic, electrophilic, or radical attack. semanticscholar.orgnih.govrsc.org For this compound, the sulfur atom and the adjacent carbon are expected to be key sites of reactivity.
A molecular electrostatic potential (MESP) map can also be generated to visualize the charge distribution and identify electron-rich and electron-poor regions, which are indicative of sites for electrophilic and nucleophilic attack, respectively. nih.gov
Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound
| Property | Predicted Value | Significance |
|---|---|---|
| HOMO Energy | -6.5 eV | Indicates electron-donating capability (e.g., in reactions with electrophiles). |
| LUMO Energy | 1.2 eV | Indicates electron-accepting capability (e.g., in reactions with nucleophiles). |
| HOMO-LUMO Gap | 7.7 eV | Reflects chemical stability and resistance to electronic excitation. |
| Chemical Hardness (η) | 3.85 eV | Measures resistance to change in electron distribution. |
Green's function methods, particularly the Outer-Valence Green's Function (OVGF) approach, provide a more rigorous and quantitative prediction of molecular ionization potentials than simpler methods based on orbital energies. auburn.eduarxiv.org This technique calculates the energy required to remove an electron from each of the outer valence orbitals, corresponding to the peaks observed in an experimental ultraviolet photoelectron spectrum (UPS).
For this compound, OVGF calculations would yield precise vertical ionization potentials for the outermost orbitals. researchgate.net These calculations account for electron correlation and orbital relaxation effects that are often neglected in more basic models. The results are particularly valuable for understanding the electronic structure and bonding characteristics, as different ionization bands can be assigned to specific molecular orbitals, such as the lone pairs on the sulfur atom or the sigma bonds of the cyclohexyl and ethyl frameworks. researchgate.net The method's accuracy is typically high for outer-valence ionizations where the single-particle picture remains largely valid. auburn.edu
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. koreascience.krmdpi.com By solving Newton's equations of motion for a system of interacting particles, MD provides a detailed view of molecular behavior, including conformational changes and non-covalent interactions.
For this compound, MD simulations are particularly useful for exploring the conformational landscape of the flexible cyclohexyl ring. The cyclohexane (B81311) moiety can adopt several conformations, primarily the stable "chair" form and higher-energy "boat" and "twist-boat" forms. MD simulations can quantify the energetic barriers between these conformers and determine their relative populations at a given temperature. tandfonline.comnih.govaip.org The bulky nature of the ethylthiol group attached to the ring will influence these conformational preferences.
MD simulations also reveal how this compound interacts with itself and with solvent molecules. By simulating the molecule in a solvent box (e.g., water or an organic solvent), one can study solvation structures, hydrogen bonding involving the thiol group, and hydrophobic interactions of the cyclohexyl ring. acs.org Analysis of radial distribution functions and interaction energies from the simulation trajectory provides a quantitative description of these intermolecular forces, which govern the molecule's physical properties like solubility and aggregation behavior.
Table 2: Typical Parameters for an MD Simulation of this compound
| Parameter | Example Value/Setting | Purpose |
|---|---|---|
| Force Field | GROMOS, AMBER, or OPLS | Defines the potential energy function for all atomic interactions. |
| System Size | ~500 solvent molecules per thiol | Ensures proper solvation and minimizes boundary artifacts. |
| Temperature | 300 K | Simulates behavior at or near room temperature. |
| Simulation Time | 10-100 ns | Allows for sufficient sampling of conformational and intermolecular dynamics. nih.gov |
Computational Prediction of Spectroscopic Parameters and Reaction Pathways
Computational methods are invaluable for predicting and interpreting spectroscopic data. DFT calculations can accurately predict vibrational frequencies, which correspond to the peaks in infrared (IR) and Raman spectra. researchgate.netarxiv.orgbohrium.com For this compound, this allows for the assignment of specific spectral features to the vibrations of its functional groups, such as the S-H stretch, C-S stretch, and various C-H bending and stretching modes of the cyclohexyl ring. researchgate.net This theoretical analysis is crucial for interpreting experimental spectra and identifying the molecule. nih.gov
Electronic excitation energies and UV-Vis absorption spectra can be predicted using Time-Dependent Density Functional Theory (TD-DFT). mdpi.comfaccts.de This method calculates the electronic transitions between the ground state and various excited states. For this compound, TD-DFT can predict the wavelength of maximum absorption (λmax) and the intensity of these transitions, providing insight into its photophysical properties. mdpi.comyoutube.comnih.gov
Beyond spectroscopy, DFT can be used to model chemical reaction pathways. By locating transition state structures and calculating activation energies, it is possible to predict the kinetics and thermodynamics of reactions involving the thiol group, such as oxidation, deprotonation, or its addition to other molecules.
Table 3: Predicted Vibrational Frequencies for Key Functional Groups
| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Spectroscopic Technique |
|---|---|---|
| S-H Stretch | 2550 - 2600 | IR, Raman |
| C-H Stretch (Cyclohexyl) | 2850 - 2960 | IR, Raman |
| CH₂ Scissoring | 1440 - 1465 | IR |
Modeling of this compound Interactions within Self-Assembled Monolayers
Self-assembled monolayers (SAMs) are ordered molecular layers that form spontaneously on a substrate, with thiols on gold being a classic example. nih.govrsc.org Computational modeling, often combining MD simulations with quantum mechanics, is essential for understanding the structure and stability of these nanostructures. rsc.orginrim.it
The presence of the bulky and non-polar cyclohexyl group is expected to significantly influence the SAM structure compared to simple linear alkanethiols. researchgate.net It would likely lead to a lower packing density and a different tilt angle to accommodate its steric demands. researchgate.net Computational models can quantify these effects and predict how they alter the surface properties of the monolayer, such as its wettability and frictional response. researchgate.net These simulations provide molecular-level insights that are critical for designing functional surfaces for applications in nanoscience and materials chemistry. acs.orgrsc.org
Advanced Applications of 1 Cyclohexylethane 1 Thiol in Materials Science and Organic Synthesis
Polymer Chemistry and Network Formation
Thiol-ene polymerization is a powerful method for creating polymer networks with tailored properties, including elastomeric materials. This reaction typically involves the radical-mediated addition of a thiol to a carbon-carbon double bond (an ene) researchgate.netnih.gov. This process can be initiated by light or heat researchgate.net. The resulting thioether linkages form the backbone of the polymer network.
In this context, 1-Cyclohexylethane-1-thiol could theoretically act as a chain transfer agent or a monofunctional chain-end modifier in a thiol-ene polymerization. The bulky cyclohexyl group would be expected to influence the physical properties of the resulting polymer, potentially affecting its glass transition temperature, flexibility, and mechanical strength. The formation of novel elastomers with tunable properties can be achieved through a one-pot thiol-ene reaction, and the inclusion of different thiol monomers can modulate the physicochemical properties of the resulting materials researchgate.netnih.gov.
| Feature of Thiol-ene Polymerization | Description | Potential Influence of this compound |
| Reaction Type | Radical-mediated addition of a thiol to an ene. | Could participate as a monofunctional thiol, terminating polymer chains. |
| Initiation | Can be initiated by UV light or heat. | The specific reactivity would depend on the reaction conditions. |
| Resulting Linkage | Forms a stable thioether bond. | Incorporation would introduce a cyclohexylethyl group into the polymer structure. |
| Application | Creation of elastomeric materials with tunable properties. | The bulky cyclohexyl group could impact the elasticity and other mechanical properties of the elastomer. |
The versatility of thiol chemistry makes it a valuable tool for creating complex and functional polymeric architectures. Thiol-ene "click" chemistry, known for its high efficiency and mild reaction conditions, allows for the precise modification of polymers. While there is no specific data on this compound, thiols in general are used to introduce specific functionalities to polymers, creating materials with tailored properties for applications such as chromatography.
Theoretically, this compound could be used to introduce a cyclohexylethyl moiety onto a polymer backbone containing "ene" functionalities. This could be employed to control the hydrophobicity, solubility, and thermal properties of the polymer. The ability to create well-defined polymer structures is a key advantage of thiol-ene reactions.
Cross-linking is a crucial process in polymer science for creating three-dimensional polymer networks, which enhances the mechanical properties and thermal stability of materials. Thiol-ene chemistry is an effective method for cross-linking polymers. Dithiol or polythiol molecules can react with di-ene or poly-ene functionalized polymers to form a cross-linked network.
As a monofunctional thiol, this compound would not act as a cross-linker itself. However, it could be used to control the cross-linking density by competing with multifunctional thiols for the "ene" reactive sites. This would allow for fine-tuning of the mechanical properties of the final cross-linked polymer. The efficiency of thiol-ene reactions in forming cross-linked networks has been demonstrated in various systems, including those for anion exchange membranes.
Surface Modification and Self-Assembled Monolayers (SAMs)
The strong affinity of sulfur for certain metal surfaces, particularly gold, makes thiol-containing molecules ideal candidates for surface modification and the formation of self-assembled monolayers (SAMs). While the literature does not specifically mention this compound for this purpose, the principles of SAM formation with other alkanethiols can be extrapolated.
Self-assembled monolayers are highly ordered molecular layers that spontaneously form on a substrate. Alkanethiols on gold are a well-studied example of this phenomenon. The thiol headgroup chemisorbs to the gold surface, while the alkyl chains arrange themselves in a closely packed structure. The terminal group of the alkanethiol determines the interfacial properties of the surface, such as wettability and adhesion.
Theoretically, this compound could form a SAM on a gold surface. The bulky cyclohexyl group would likely influence the packing density and orientation of the molecules in the monolayer, which in turn would affect the interfacial properties. The structure of the SAM can have a significant impact on the rate of charge transport across the monolayer, a key consideration in molecular electronics. Studies on other alkanethiols have shown that the structure and composition of the SAM can be used to control electron transport properties.
| Parameter | Description | Potential Influence of this compound |
| Formation | Spontaneous adsorption of thiol molecules onto a substrate like gold. | The thiol group would anchor the molecule to the surface. |
| Structure | Ordered, closely packed monolayer of molecules. | The cyclohexyl group would affect the packing and tilt of the molecules. |
| Interfacial Properties | Determined by the terminal group of the thiol molecules. | The cyclohexyl group would create a nonpolar, hydrophobic surface. |
| Electron Transport | The rate of charge transport is sensitive to the SAM structure. | The packing and thickness of the SAM would influence its electronic properties. |
Role as a Versatile Small Molecule Scaffold in Synthetic Design
Chemical suppliers have described this compound as a "versatile small molecule scaffold". This suggests that its chemical structure can be used as a building block for the synthesis of more complex molecules. The combination of the reactive thiol group and the stable cyclohexyl ring provides a foundation for a variety of chemical transformations.
The thiol group can undergo a range of reactions, including oxidation to disulfides or sulfonic acids, and nucleophilic substitution. The cyclohexyl group provides a non-polar, sterically bulky component that can be used to influence the properties of the final product, such as its solubility, crystallinity, and biological activity. The use of cyclohexyl-containing compounds as building blocks in organic synthesis is a well-established strategy for the creation of new molecules with specific functions.
Precursor for Biologically Active Compounds (General Research Focus)
While direct research focusing specifically on this compound as a precursor for biologically active compounds is not extensively documented in publicly available literature, the broader field of organic synthesis indicates a significant research focus on utilizing thiol-containing molecules for the derivatization of bioactive compounds. The introduction of a thiol group into the structure of natural products and synthetic active compounds is a key strategy for several reasons. Thiol groups can enhance the bioactivity of parent compounds and are excellent ligands for binding to metal nanoparticles, such as gold nanoparticles, which can be used in drug delivery systems. nih.gov
The general methodology often involves a two-step process. This process typically includes an esterification reaction with a protected thioacetic acid and the corresponding hydroxy-derivative of the biologically active compound, followed by the removal of the protecting group to yield the final thiol-containing derivative. researchgate.net This approach allows for the modification of a wide range of compounds, including steroids, alkaloids, and other complex natural products. The resulting thiol derivatives can then be used in further research, for example, to study structure-activity relationships or to develop new therapeutic agents with improved properties.
Below is a table summarizing the classes of biologically active compounds that are often targeted for thiolation to create novel derivatives.
| Class of Biologically Active Compound | Rationale for Thiolation | Potential Application of Thiolated Derivative |
| Natural Products (e.g., Genistein, Diosgenin) | Introduction of a reactive handle for further functionalization. | Attachment to nanoparticles for targeted delivery. |
| Synthetic Active Compounds | Modification of pharmacokinetic or pharmacodynamic properties. | Development of new drug candidates with enhanced efficacy. |
| Steroids (e.g., Flumethasone) | Creation of derivatives for site-specific delivery or imaging. | Use in diagnostic tools and targeted therapies. |
Catalysis and Reaction Engineering (Excluding Industrial Processes)
Role in Cooperative Catalysis
Based on available scientific literature, there is no specific research detailing the role of this compound in cooperative catalysis.
Future Research Horizons for this compound: A Roadmap for Innovation
As the landscape of chemical synthesis and materials science continues to evolve, the exploration of unique molecular scaffolds like this compound offers fertile ground for innovation. While extensive research specifically focused on this compound remains nascent, its structural motifs—a cyclohexane (B81311) ring, a stereocenter, and a reactive thiol group—suggest a wealth of potential applications waiting to be unlocked. This article outlines key future research directions and emerging areas where this compound and its derivatives could make a significant impact, from sustainable synthesis to advanced functional materials.
Q & A
Q. How can researchers optimize the synthesis of 1-Cyclohexylethane-1-thiol to achieve high yield and purity?
- Methodological Answer : Synthesis optimization involves systematic variation of reaction parameters such as temperature, solvent polarity, and catalyst loading. For example, using cyclohexylmagnesium bromide as a precursor in a thiolation reaction with ethane-1-thiol under inert atmospheres (e.g., nitrogen) can improve yield . Purification via column chromatography with silica gel (hexane/ethyl acetate gradient) ensures removal of byproducts. Purity validation requires gas chromatography (GC) or HPLC coupled with mass spectrometry (MS) to confirm molecular identity .
Q. What standardized protocols exist for characterizing the structural identity of this compound?
- Methodological Answer : Structural elucidation relies on combined spectroscopic techniques:
- NMR : Compare H and C NMR shifts with literature data (e.g., cyclohexyl proton signals at δ 1.2–1.8 ppm and thiol protons at δ 1.3–1.5 ppm) .
- IR : Validate the S-H stretch (~2550 cm) and C-S bond vibrations (600–700 cm) .
- MS : Confirm molecular ion peaks ([M+H] at m/z 160.3) and fragmentation patterns .
Q. How should researchers address batch-to-batch variability in purity during synthesis?
- Methodological Answer : Implement quality control measures such as:
- TLC monitoring during synthesis to track reaction progress.
- Karl Fischer titration to quantify residual moisture, which may affect reactivity.
- Elemental analysis (C, H, S) to verify stoichiometric consistency .
Advanced Research Questions
Q. What computational methods are effective in predicting the reactivity of this compound in thiol-ene click reactions?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G* basis set) can model transition states and activation energies for thiol-ene reactions. Focus on sulfur-centered radical intermediates and their interactions with alkenes. Compare computed thermodynamic data (e.g., ΔG‡) with experimental kinetic studies to validate models .
Q. How can contradictions between NMR and mass spectrometry data for this compound be resolved?
- Methodological Answer : Discrepancies often arise from isotopic interference or matrix effects. Strategies include:
Q. What experimental designs are suitable for studying the oxidative stability of this compound under ambient conditions?
- Methodological Answer : Conduct accelerated aging studies using:
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
